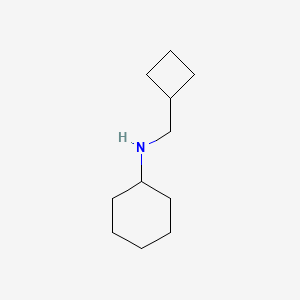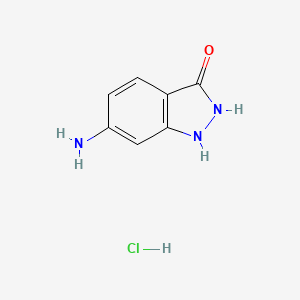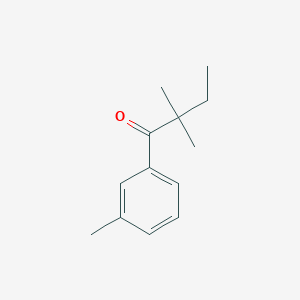
3',2,2-Trimethylbutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,2,2-Trimethylbutyrophenone, also known as TMBP, is a chemical compound with the chemical formula C13H18O. It is a ketone that belongs to the family of alkylphenones. The compound is a colorless oil .
Molecular Structure Analysis
The molecular weight of 3’,2,2-Trimethylbutyrophenone is 190.29 . Its IUPAC name is 2,2-dimethyl-1-(3-methylphenyl)-1-butanone . The InChI code for this compound is 1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 .Physical And Chemical Properties Analysis
3’,2,2-Trimethylbutyrophenone is a colorless oil . Its molecular weight is 190.29 . The compound’s IUPAC name is 2,2-dimethyl-1-(3-methylphenyl)-1-butanone .科学的研究の応用
Analytical Characterization and Market Presence
- Identification in New Psychoactive Substances : 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a closely related compound, has been identified in the new psychoactive substance market. It is characterized as a precursor in the synthesis of synthetic cathinones like pentylone and methylenedioxy pyrovalerone. This compound does not act as a psychoactive substance due to the absence of the characteristic amine group of cathinone derivatives (Armenta et al., 2019).
Environmental and Health Impact Studies
UV-Filter Metabolism and Endocrine Disruption : Benzophenone-3 (BP-3), a derivative, is widely used as a UV filter in sunscreens. Studies on its metabolism by rat and human liver microsomes and the associated estrogenic and anti-androgenic activities of its metabolites have been conducted. The study emphasizes the need to understand the structural requirements for activity and potential health impacts (Watanabe et al., 2015).
Occurrence in Personal Care Products : BP-3's presence in personal care products from China and the United States has been assessed, along with an estimation of daily intake through dermal absorption, highlighting the widespread human exposure to this compound (Liao & Kannan, 2014).
Apoptotic Effects on Rat Brain : A study on the effects of BP-3 on apoptosis and the expression of sex hormone receptors in the rat frontal cortex and hippocampus shows that BP-3 can induce mitochondrial apoptosis pathways in the brain, raising concerns about its neurotoxic effects (Krzyżanowska et al., 2018).
Chemical Properties and Reactions
Homolytic Substitution Reactions : Research on 4-[(Trimethylstannyl)diphenylsilyl]butanoyl radical, related to the compound of interest, provides insights into unique radical reactions, contributing to our understanding of chemical properties and potential applications (Studer et al., 2003).
Environmental Risks of Benzophenone-Type Compounds : BP-3's widespread use and consequent release into water environments have raised concerns about its impact on aquatic ecosystems. This review addresses its physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects, underlining the need for more studies on its long-term environmental consequences (Kim & Choi, 2014).
Electrochemical Studies
- Influence on Electrochemical Reactions : The electrochemical pinacol coupling of acetophenone, a structurally related compound, in various ionic liquids demonstrates how these solvents can affect the stereoselectivity and kinetics of such reactions, expanding our understanding of electrochemical processes (Lagrost et al., 2005).
特性
IUPAC Name |
2,2-dimethyl-1-(3-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFBYVDQVSVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642417 |
Source


|
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',2,2-Trimethylbutyrophenone | |
CAS RN |
898765-02-1 |
Source


|
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

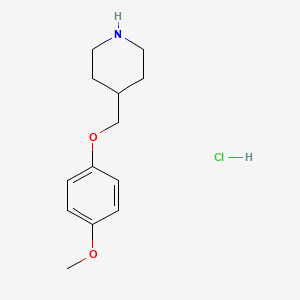

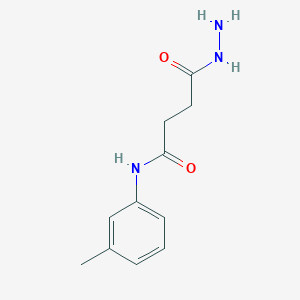

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
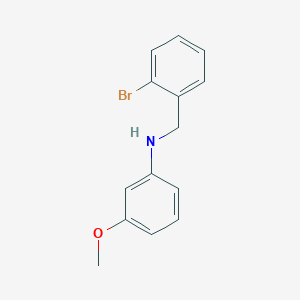
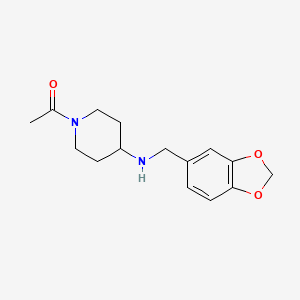
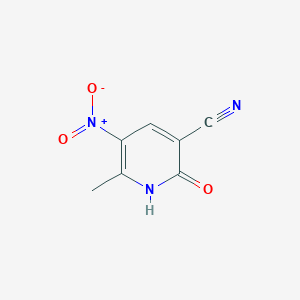
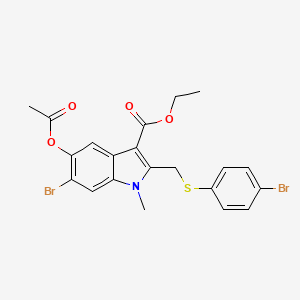
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
